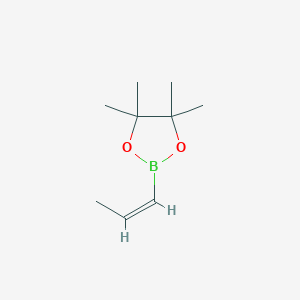
2-Biphenylcarboxylic acid
Descripción general
Descripción
2-Biphenylcarboxylic acid, also known as 2-Phenylbenzoic acid, is a chemical compound with the formula C13H10O2 . It has a molecular weight of 198.2173 . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of 2-Biphenylcarboxylic acid can be represented by the InChI string:InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
2-Biphenylcarboxylic acid has a boiling point of 616.7 K and a melting point between 382 K and 387 K . The standard molar enthalpy of sublimation is 121.3 ± 4.3 kJ/mol .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Intermediate
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Chemistry .
2. Comprehensive and Detailed Summary of the Application 2-Biphenylcarboxylic acid is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product. In this case, 2-Biphenylcarboxylic acid is used in the synthesis of various pharmaceutical compounds .
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures can vary greatly depending on the specific pharmaceutical compound being synthesized. However, one example involves the reaction of 2′-substituted biphenyl-2-carboxylic acids (where the 2′-substituent is H, CO2H, NO2, Cl, OMe, or CO2Me) with lead tetra-acetate in refluxing benzene solution, under a nitrogen atmosphere . This reaction affords 3,4-benzocoumarin as a major organic product .
4. Thorough Summary of the Results or Outcomes Obtained The outcome of this reaction is the production of 3,4-benzocoumarin . This compound has various applications in the pharmaceutical industry, although the exact results or outcomes can depend on the specific synthesis process and the final pharmaceutical product being produced .
Application in Neuropeptide FF Receptor Antagonists Synthesis
Specific Scientific Field
The specific scientific field for this application is Neurochemistry .
2. Comprehensive and Detailed Summary of the Application 2-Biphenylcarboxylic acid is used in the preparation of neuropeptide FF receptor antagonists . These antagonists are used to study the role of neuropeptide FF receptors in pain modulation and opioid tolerance.
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures can vary greatly depending on the specific antagonist being synthesized. However, the synthesis generally involves the reaction of 2-Biphenylcarboxylic acid with other reagents under controlled conditions .
4. Thorough Summary of the Results or Outcomes Obtained The outcome of this reaction is the production of neuropeptide FF receptor antagonists . These antagonists can be used in various neurochemical studies, although the exact results or outcomes can depend on the specific synthesis process and the final product being produced .
Application in Orexin Receptor Antagonists Synthesis
Specific Scientific Field
The specific scientific field for this application is Medicinal Chemistry .
2. Comprehensive and Detailed Summary of the Application 2-Biphenylcarboxylic acid is used in the synthesis of disubstituted piperidines as orexin receptor antagonists . Orexin receptor antagonists are a class of drugs that are used for the treatment of insomnia.
4. Thorough Summary of the Results or Outcomes Obtained The outcome of this reaction is the production of orexin receptor antagonists . These antagonists can be used in various medicinal applications, although the exact results or outcomes can depend on the specific synthesis process and the final product being produced .
Application in Anti-Microbial Activity
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application 2-Biphenylcarboxylic acid is used in the synthesis of various biphenyl derivatives that have shown various therapeutic uses such as anti-inflammatory, analgesic, antipyretic, antimicrobial, anti-protozoal, antiviral, and antifungal . These derivatives are used in pharmaceutical compositions intended for use in human or veterinary medicine or alternatively in cosmetic compositions .
3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures can vary greatly depending on the specific derivative being synthesized. However, the synthesis generally involves the reaction of 2-Biphenylcarboxylic acid with other reagents under controlled conditions .
4. Thorough Summary of the Results or Outcomes Obtained The outcome of this reaction is the production of various biphenyl derivatives . These derivatives can be used in various medicinal applications, although the exact results or outcomes can depend on the specific synthesis process and the final product being produced .
Safety And Hazards
2-Biphenylcarboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .
Propiedades
IUPAC Name |
2-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSAKHOYBPSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870814 | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylcarboxylic acid | |
CAS RN |
947-84-2, 51317-27-2 | |
| Record name | 1-Biphenyl-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylcarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

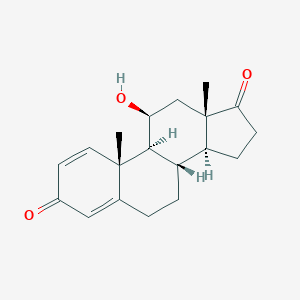
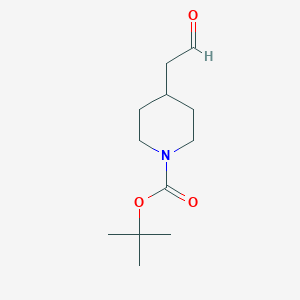
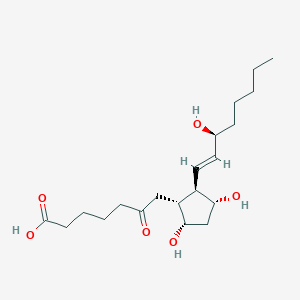
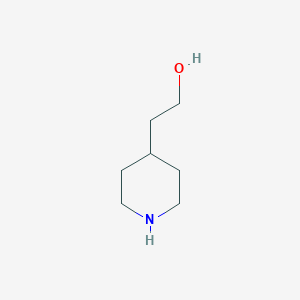

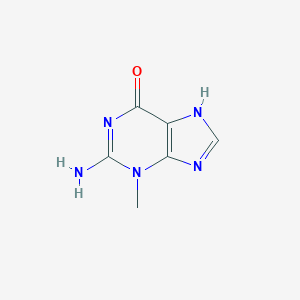
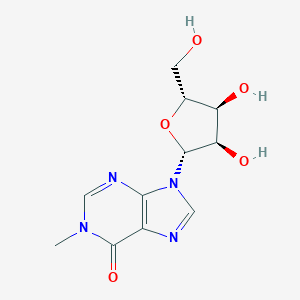


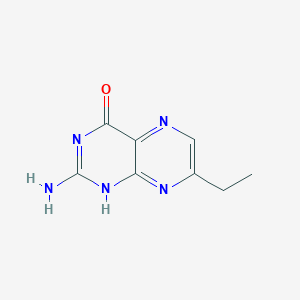
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

